N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound that incorporates a benzothiazole moiety, a chlorophenyl group, and a dipropylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent under relatively mild conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticonvulsant and anti-inflammatory agent.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-phenyl]acetamide: Similar structure but lacks the chlorophenyl and dipropylsulfamoyl groups.
2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Contains a benzothiazole moiety but different substituents.
Properties
Molecular Formula |
C26H26ClN3O3S3 |
---|---|
Molecular Weight |
560.2 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide |
InChI |
InChI=1S/C26H26ClN3O3S3/c1-3-15-30(16-4-2)36(32,33)20-12-9-18(10-13-20)25(31)28-19-11-14-23(21(27)17-19)34-26-29-22-7-5-6-8-24(22)35-26/h5-14,17H,3-4,15-16H2,1-2H3,(H,28,31) |
InChI Key |
FNTRCOZYEIIJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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